molecular formula C7H6ClN3O2 B2486705 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 337463-98-6

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2486705
CAS No.: 337463-98-6
M. Wt: 199.59
InChI Key: RMJOKOITQIZNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS Number: 337463-98-6) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C7H6ClN3O2 and a molecular weight of 199.59 g/mol, is a versatile scaffold in medicinal chemistry . Its fused pyrido[3,2-b][1,4]oxazin-3-one structure, featuring both electron-donating amino and electron-withdrawing chloro substituents, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. As a specialized intermediate, it holds significant value in early-stage drug discovery, particularly in constructing novel molecules for pharmacological screening . Researchers utilize this chemical scaffold to develop new compounds with potential biological activities, as the pyrido-oxazine core is a key structural motif in various bioactive molecules . Handling should be conducted in accordance with good laboratory practices. While a specific SDS was not available in the search results, prudent safety measures should be taken. Based on the GHS pictogram and hazard statements for a closely related compound, it is advisable to avoid inhalation of dust and contact with skin or eyes. Use appropriate personal protective equipment, including gloves and eye/face protection . For specific safety information, please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

6-amino-7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJOKOITQIZNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC(=C(C=C2O1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337463-98-6
Record name 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by cyclization under basic conditions to form the oxazine ring . Another approach involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one 6-NH₂, 7-Cl C₇H₆ClN₃O₂ 215.6 (calc.) Potential kinase inhibition; limited literature
6-Amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one 6-NH₂, 7-F C₇H₆FN₃O₂ 183.14 Higher polarity due to fluorine; no reported bioactivity
6-Amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one 6-NH₂, 2,2-diCH₃ C₉H₁₁N₃O₂ 193.21 Enhanced steric bulk; used in PARP-1 inhibitor development
7-Nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one 7-NO₂ C₇H₅N₃O₃ 195.1 Electron-withdrawing nitro group; no biological data
6-Chloro-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 6-Cl, 7-CH₃ C₈H₇ClN₂O₂ 198.6 Halogen-methyl synergy; antimicrobial potential

Structural and Functional Analysis

Halogen Substituents: The chloro substituent at the 7-position in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to the fluoro analog, which is more electronegative but less bulky .

Amino Group Positioning: The 6-amino group is critical for hydrogen bonding in biological systems. Its absence or relocation (e.g., to the 8-position) in analogs like 7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one reduces solubility and target engagement .

Nitro groups (e.g., 7-nitro analog) introduce strong electron-withdrawing effects, which may destabilize the oxazine ring but enhance reactivity in electrophilic substitution reactions .

Biological Activity

6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure features a fused pyridine and oxazinone ring system, which may confer distinct biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H6ClN3O2
  • Molecular Weight : 199.59 g/mol
  • Structure : The compound includes an amino group at position 6 and a chlorine atom at position 7, which may influence its reactivity and biological interactions .

Potential Activities

  • Antimicrobial Activity : The compound may serve as a scaffold for developing new antibacterial agents due to the presence of the amino and chloro substituents.
  • Anticancer Properties : Research suggests that compounds with similar structures exhibit anticancer activity by inhibiting specific proteins involved in cancer progression .
  • Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity .

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds often depends on their substituents. For this compound:

  • The amino group enhances solubility and may improve interaction with biological targets.
  • The chloro group can participate in electrophilic reactions or facilitate interactions with nucleophiles .

Synthesis and Testing

Recent studies have focused on synthesizing derivatives of similar compounds to evaluate their biological activities. For instance:

  • A study synthesized various derivatives of pyrido[3,2-b][1,4]oxazinones and tested their activity against cancer cell lines. It was found that certain modifications significantly enhanced cytotoxicity .

Comparative Analysis

A comparative analysis of this compound with structurally related compounds has been conducted:

Compound NameStructural FeaturesBiological Activity
This compoundAmino and chloro groupsPotential anticancer and antimicrobial
6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneLacks chloro groupReduced reactivity
7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneLacks amino groupAltered binding properties

The proposed mechanism involves the interaction of the compound with specific molecular targets:

  • Enzyme Inhibition : By binding to the active sites of enzymes such as proteases or kinases.
  • Receptor Modulation : Altering receptor conformation may lead to changes in signal transduction pathways relevant to disease processes .

Q & A

Q. Critical Parameters :

  • Temperature : Nitration requires strict temperature control (0°C) to avoid byproducts.
  • Catalyst : K₂CO₃ facilitates efficient cyclization by deprotonating intermediates.
  • Purification : Silica gel chromatography (n-hexane/ethyl acetate) ensures high purity .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, 2-bromo-2-methylpropionic acid ethyl esterNot specified
NitrationHNO₃, H₂SO₄, 0°C–RT"Excellent"
ReductionLiAlH₄, THF, reflux~86%

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Use DMSO-d₆ to observe NH₂ protons (δ ~6.5 ppm) and carbonyl carbons (δ ~165 ppm). Cross-validate with DEPT-135 for CH₂/CH groups in the oxazine ring .
  • X-ray Crystallography : Resolve stereochemistry and bond angles. For example, provides SMILES/InChI data, which can guide structural validation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₀ClN₃O₂: theoretical 227.05 g/mol).

Q. Key Considerations :

  • Solvent Effects : DMSO may broaden NH₂ peaks; use D₂O exchange to confirm exchangeable protons.
  • Crystallization : Optimize solvent (e.g., ethyl acetate/hexane) for single-crystal growth.

Advanced: How do substituents at the 7-position (e.g., Cl, NH₂) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • Substituent Effects :
    • Chloro (Cl) : Enhances lipophilicity and target binding (e.g., PARP-1 inhibition via halogen bonding) .
    • Amino (NH₂) : Introduces hydrogen-bonding potential, improving solubility and enzyme interactions .
  • SAR Study Design :
    • Analog Synthesis : Prepare derivatives via nucleophilic substitution (e.g., replace Cl with F, Br) .
    • Bioassays : Test inhibition of targets (e.g., kinases, PARP-1) using IC₅₀ assays. demonstrates writhing tests in mice for analgesic activity .
    • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes with MAGL or PARP-1 .

Q. Table 2: Substituent Impact on Activity

SubstituentBioactivity TrendExample TargetReference
Cl↑ Lipophilicity, bindingPARP-1
NH₂↑ Solubility, H-bondingAnalgesic targets

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:
Contradictions arise from variations in:

  • Salt Forms : Free base vs. benzenesulfonate salts (e.g., R406 free base: 21 mg/mL in DMSO; benzenesulfonate: 126 mg/mL) .
  • Purity : HPLC purity >98% reduces impurities affecting solubility.
  • Measurement Methods : Use standardized protocols (e.g., shake-flask vs. nephelometry).

Q. Table 3: Solubility Data Comparison

Compound FormDMSO Solubility (mg/mL)Water SolubilityReference
Free base21<1
Benzenesulfonate126<1

Recommendation : Report salt form, purity, and method in publications.

Advanced: What computational strategies predict binding affinity with biological targets like MAGL or PARP-1?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with MAGL’s catalytic triad (Ser122, Asp239, His269) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Models : Train models on IC₅₀ data from to predict activity of novel analogs.

Q. Key Findings :

  • Halogen Bonding : Cl at position 7 enhances affinity for PARP-1’s adenine pocket .
  • Oxazine Flexibility : Conformational analysis (RMSD plots) reveals optimal binding poses.

Advanced: How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve broadening due to tautomerism (e.g., keto-enol forms).
  • 2D Techniques : Use HSQC/HMBC to assign ambiguous peaks. For example, HMBC correlations confirm NH₂ connectivity to C-6 .
  • Cross-Validation : Compare with X-ray data (e.g., ’s InChI string) .

Case Study : ’s 7-chloro-3-oxo derivative showed C=O at 168 ppm in 13C NMR, aligning with calculated values (DFT: 170 ppm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.